

Application Note: Strategies and Protocols for Sequential Cross-Coupling on Polyhalogenated Benzenes

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Compound of Interest

Compound Name:	<i>1-Bromo-3-chloro-2-iodo-5-methylbenzene</i>
CAS No.:	1774897-04-9
Cat. No.:	B2420109

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Abstract

Polyhalogenated benzenes are foundational building blocks in modern synthetic chemistry, offering multiple reaction sites for the construction of complex, multi-substituted aromatic compounds prevalent in pharmaceuticals, agrochemicals, and materials science.[1] The principal challenge in their use lies in achieving site-selective functionalization, a task that demands precise control over the reactivity of individual carbon-halogen (C-X) bonds. This guide provides an in-depth exploration of the principles and practices governing sequential cross-coupling reactions on these versatile substrates. We will dissect the mechanistic underpinnings of selectivity, detailing both substrate-controlled and catalyst-controlled strategies. This note furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key transformations, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supplemented by troubleshooting advice and data-rich tables to facilitate experimental design and execution.

Introduction: The Synthetic Value and Challenge of Polyhalogenated Arenes

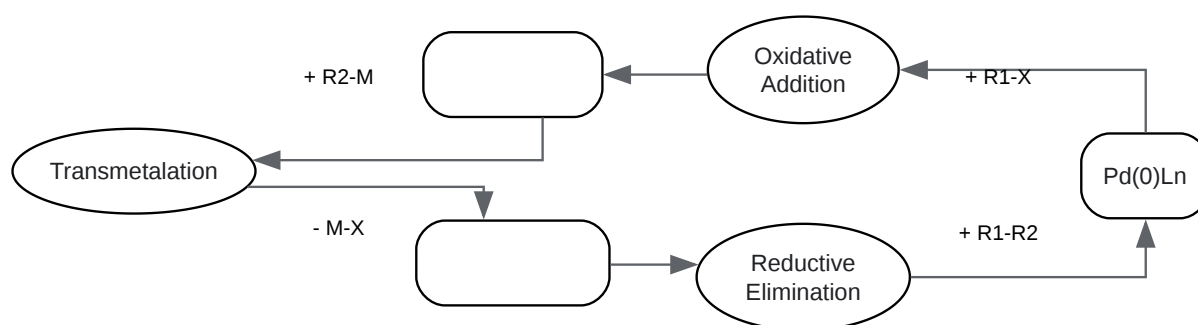
The functionalization of aromatic rings is a cornerstone of organic synthesis.[2]

Polyhalogenated arenes represent a particularly valuable class of starting materials because they offer a pre-defined scaffold upon which multiple, different substituents can be installed in a controlled, stepwise manner.[3] This approach, focusing on the functionalization of a pre-formed core, is often more efficient than constructing a complex arene from acyclic precursors. [1] The power of this methodology hinges on the ability to perform sequential cross-coupling reactions, where one C-X bond reacts in the presence of others.

Achieving this selectivity is a formidable challenge, especially when the halogen atoms are identical.[1] Success requires a deep understanding of the reaction mechanism and the subtle interplay of electronic, steric, and catalytic factors that govern which bond breaks and when. This guide provides the foundational knowledge and practical protocols to navigate these challenges effectively.

The Principles of Selectivity in Cross-Coupling

Palladium-catalyzed cross-coupling reactions are the workhorse for C-C and C-heteroatom bond formation.[4] The catalytic cycle generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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Figure 1: A simplified representation of the palladium-catalyzed cross-coupling cycle.

The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining and selectivity-determining step.^{[5][6]} It is at this stage that the catalyst chooses which C-X bond on the polyhalogenated ring to activate. This choice is governed by two primary strategies: substrate control and catalyst control.

Substrate Control: Exploiting Inherent Reactivity

This strategy relies on the intrinsic differences in reactivity between C-X bonds on the substrate.

- **Different Halogens:** When multiple, non-identical halogens are present, the selectivity is dictated by the carbon-halogen bond dissociation energies (BDEs). The weaker the bond, the faster the oxidative addition. This establishes a reliable reactivity trend: C-I > C-Br ~ C-OTf > C-Cl > C-F.^{[1][7][8]} This predictable hierarchy allows for the selective functionalization of an aryl iodide in the presence of a bromide or chloride.^[9]
- **Identical Halogens:** When two or more identical halogens are present, selectivity is governed by the local electronic and steric environment of each C-X bond.^{[7][10]}
 - **Electronic Effects:** Electron-withdrawing groups (e.g., -NO₂, -CN, -C(O)R) increase the electrophilicity of the attached carbon, making the adjacent C-X bond more susceptible to oxidative addition.^[1] For instance, in 1,4-dibromo-nitrobenzene, the C-Br bond ortho to the nitro group will react preferentially.^[1]
 - **Steric Effects:** Less sterically hindered C-X bonds are generally more accessible to the bulky palladium catalyst and will react faster.^{[10][11]}

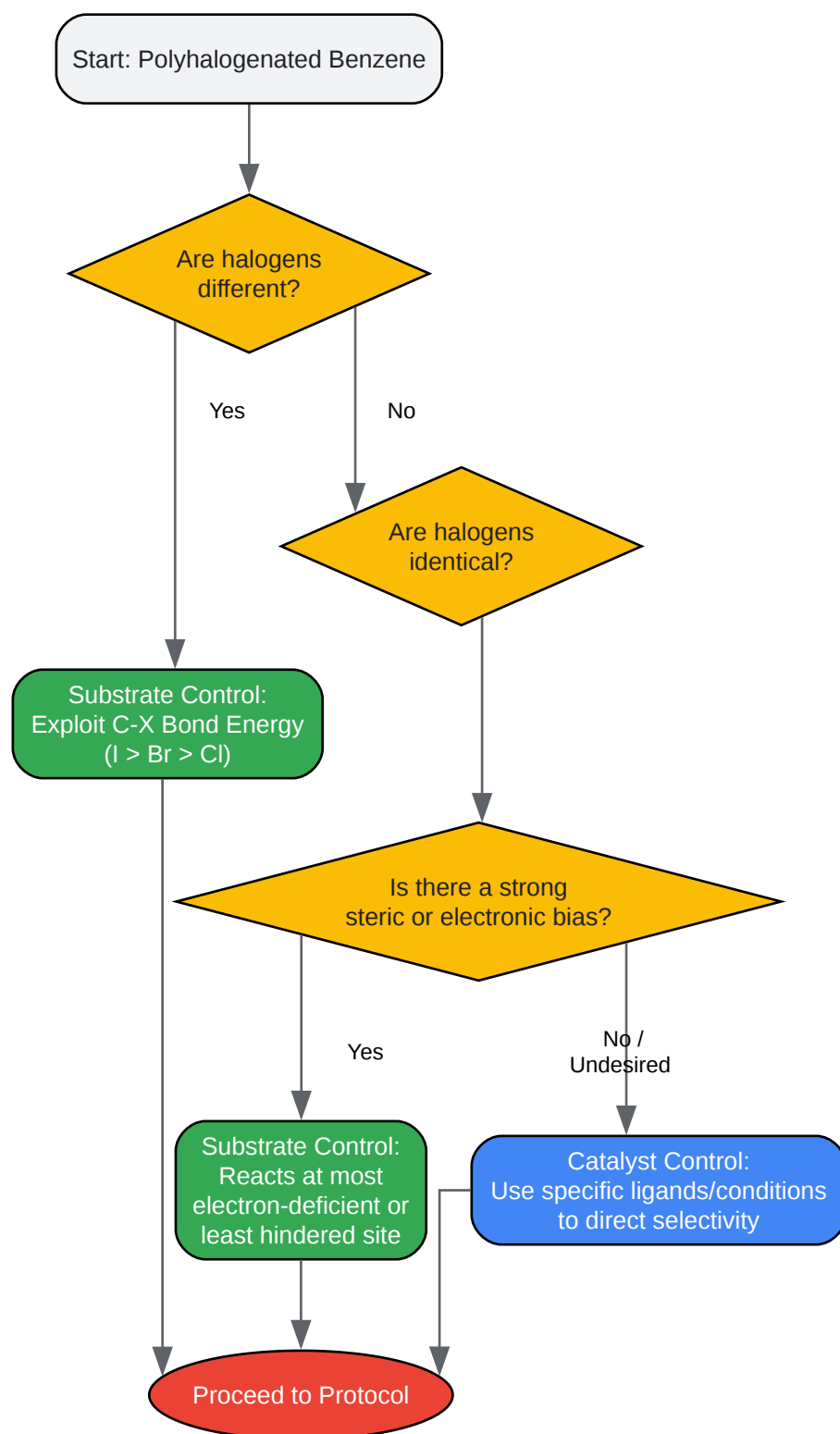
Catalyst Control: Overriding Inherent Reactivity

In many cases, the desired site of first reaction is not the most intrinsically reactive one. In these scenarios, the choice of catalyst system, particularly the ligand, can be used to direct the reaction to a specific position, a strategy known as "catalyst control".^{[10][11][12]}

- **Ligand Effects:** The ligands coordinated to the palladium center profoundly influence its steric and electronic properties, and thus its reactivity and selectivity.^[13] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can completely reverse the inherent selectivity of a substrate.^{[14][15]} For example, while a standard catalyst might react at the

less hindered position of a dihaloarene, a specialized ligand might coordinate with a functional group on the substrate (like a hydroxyl group) and direct the palladium catalyst to the more hindered, ortho position.^[11]^[12]

- **Catalyst Speciation:** The nature of the active catalytic species—whether it is a mononuclear Pd(0) complex, a multinuclear cluster, or a nanoparticle—can also influence site selectivity. ^[16] Different catalyst precursors or reaction conditions can favor the formation of one species over another, leading to different product outcomes.



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Figure 2: Decision workflow for planning a sequential cross-coupling reaction.

Data Presentation

Table 1: Relative Reactivity of Aryl Halides and Pseudohalides in Oxidative Addition

Leaving Group (X)	Relative Reactivity	Bond Dissociation Energy (kcal/mol, C ₆ H ₅ -X)	Comments
-I (Iodo)	Highest	~65	Most reactive, ideal for initial coupling.[7]
-Br (Bromo)	High	~81	Very common and reliable coupling partner.[7]
-OTf (Triflate)	High	N/A	Reactivity comparable to bromide.[7][17]
-Cl (Chloro)	Moderate	~96	Requires more active catalysts/harsher conditions.[7]
-F (Fluoro)	Lowest	~123	Generally unreactive in cross-coupling.[10]

Table 2: Common Catalyst Systems for Selective Cross-Coupling

Reaction Type	Target Selectivity	Typical Catalyst System	Rationale
Suzuki-Miyaura	C-Br over C-Cl	Pd(OAc) ₂ / SPhos or XPhos	Electron-rich, bulky phosphines facilitate oxidative addition to the stronger C-Cl bond after the C-Br bond has reacted.[18][19]
Sonogashira	C-I over C-Br	Pd(PPh ₃) ₄ / CuI	The milder conditions required for C-I coupling often leave the C-Br bond untouched.[9][20]
Buchwald-Hartwig	ortho to directing group	Pd ₂ (dba) ₃ / Custom Ligand	Ligands designed with coordinating moieties can direct the catalyst to a specific site via a temporary chelation effect.[11][12][21]
Suzuki-Miyaura	C-Cl over C-OTf	Pd(OAc) ₂ / Custom Ligand	Certain alkyl-heteroaryl-based phosphine ligands can reverse the typical reactivity order.[19]

Experimental Protocols

General Considerations: All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous unless otherwise specified.

Protocol 1: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-4-iodobenzene

This protocol demonstrates a classic substrate-controlled reaction, selectively functionalizing the more reactive C-I bond.

Materials:

- 1-Bromo-4-iodobenzene (1.0 equiv)
- 4-Methoxyphenylboronic acid (1.1 equiv)
- Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.03 equiv)
- Potassium Carbonate (K₂CO₃) (2.0 equiv)
- Toluene/Water mixture (4:1 v/v)

Procedure:

- To a flame-dried Schlenk flask, add 1-bromo-4-iodobenzene, 4-methoxyphenylboronic acid, and K₂CO₃.
- Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
- Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
- Add the degassed toluene/water solvent mixture via syringe.
- Heat the reaction mixture to 80 °C and stir for 4-6 hours.
- Monitor the reaction by TLC or GC-MS for the consumption of the starting material.
- Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 4-bromo-4'-methoxy-1,1'-biphenyl.

Protocol 2: Site-Selective Sonogashira Coupling on 2,4-Dibromonitrobenzene

This protocol illustrates an electronically-controlled reaction where the C-Br bond ortho to the electron-withdrawing nitro group is preferentially functionalized.^[1]

Materials:

- 2,4-Dibromonitrobenzene (1.0 equiv)
- Phenylacetylene (1.05 equiv)
- PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride) (0.02 equiv)
- Copper(I) Iodide (CuI) (0.04 equiv)
- Triethylamine (TEA) (3.0 equiv)
- Anhydrous Tetrahydrofuran (THF)

Procedure:

- To a flame-dried Schlenk flask, add 2,4-dibromonitrobenzene, PdCl₂(PPh₃)₂, and CuI.
- Evacuate and backfill the flask with inert gas three times.
- Add anhydrous THF, followed by triethylamine and phenylacetylene via syringe.
- Stir the reaction at room temperature for 8-12 hours. The formation of a triethylammonium bromide precipitate is typically observed.
- Monitor the reaction for the selective formation of the monocoupled product by GC-MS.
- Upon completion, filter the reaction mixture through a pad of Celite to remove salts and catalyst residues, washing with THF.
- Concentrate the filtrate under reduced pressure.

- Purify the crude product by column chromatography on silica gel to yield 2-bromo-4-(phenylethynyl)-1-nitrobenzene.

Protocol 3: Ligand-Controlled Buchwald-Hartwig Amination on 1,3-Dichlorobenzene

This protocol provides a conceptual framework for a catalyst-controlled reaction. The choice of a specific, often proprietary or advanced, ligand is critical for directing the amination to one position over the other, potentially overriding steric or electronic factors.[21][22]

Materials:

- 1,3-Dichlorobenzene (1.0 equiv)
- Morpholine (1.2 equiv)
- Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.01 equiv)
- SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
- Sodium tert-butoxide (NaOtBu) (1.4 equiv)
- Anhydrous Toluene

Procedure:

- In a glovebox, add NaOtBu, Pd₂(dba)₃, and SPhos to an oven-dried vial equipped with a stir bar.
- Outside the glovebox, add 1,3-dichlorobenzene, morpholine, and anhydrous toluene to a Schlenk flask under an inert atmosphere.
- Transfer the catalyst/base mixture to the Schlenk flask under a positive flow of inert gas.
- Heat the reaction mixture to 100 °C and stir for 12-24 hours.
- Monitor the reaction for mono-amination. Careful control of stoichiometry and reaction time is crucial to prevent di-amination.[23]

- After cooling to room temperature, quench the reaction by carefully adding water.
- Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
- Purify by column chromatography to isolate the 4-(3-chlorophenyl)morpholine.

Troubleshooting

Issue	Potential Cause(s)	Suggested Solution(s)
Lack of Selectivity / Double Reaction	Reaction temperature too high or time too long; Catalyst too active; Incorrect stoichiometry.	Reduce temperature; Monitor reaction closely and stop upon consumption of starting material; Use a slight excess (<1.2 equiv) of the coupling partner.[24]
No Reaction or Low Yield	Inactive catalyst (e.g., Pd(0) oxidized); Insufficiently anhydrous conditions; Poor choice of base or solvent.	Use fresh catalyst or a robust pre-catalyst; Ensure all solvents and reagents are dry; Screen different bases and solvents.[25][26]
Homocoupling of Nucleophile	Presence of oxygen; Inefficient transmetalation.	Thoroughly degas all solvents; Ensure an inert atmosphere is maintained; For Sonogashira, ensure CuI co-catalyst is active.[9]
Proto-dehalogenation	Presence of water or other proton sources; Side reaction promoted by certain bases/solvents.	Use rigorously dried solvents and reagents; Consider a non-protic base.

Conclusion

Sequential cross-coupling on polyhalogenated benzenes is a powerful strategy for the modular synthesis of complex aromatic molecules. Mastery of this technique requires a nuanced

understanding of the factors that control regioselectivity. By leveraging the principles of both substrate and catalyst control, chemists can unlock the full potential of these versatile building blocks. The protocols and guidelines presented herein serve as a robust starting point for developing selective and efficient synthetic routes, enabling rapid progress in drug discovery and materials science.

References

- Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. (n.d.). National Center for Biotechnology Information. [[Link](#)]
- Yuen, O. Y., Ng, S. S., Pang, W. H., & So, C. M. (2024). Palladium-catalyzed chemoselective Suzuki–Miyaura cross-coupling reaction of poly(pseudo)halogenated arenes. *Journal of Organometallic Chemistry*, 1005, 122983. [[Link](#)]
- General Chemoselective Suzuki–Miyaura Coupling of Polyhalogenated Aryl Triflates Enabled by an Alkyl-Heteroaryl-Based Phosphine Ligand. (2021). *ACS Catalysis*. [[Link](#)]
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). *Journal of the American Chemical Society*. [[Link](#)]
- Knapp, D. M., & Gillis, E. P. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. *Beilstein Journal of Organic Chemistry*, 12, 2596-2632. [[Link](#)]
- Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP). (n.d.). University of Windsor. [[Link](#)]
- Oxidative Additions of Aryl Halides to Palladium Proceed through the Monoligated Complex. (2013). University of Victoria. [[Link](#)]
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014). Semantic Scholar. [[Link](#)]
- Oxidative Addition of Polar Reagents. (2022). Chemistry LibreTexts. [[Link](#)]
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2024). PubMed. [[Link](#)]

- A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. (n.d.). National Center for Biotechnology Information. [\[Link\]](#)
- Rapid Room-Temperature, Chemoselective Csp²–Csp² Coupling of Poly(pseudo)halogenated Arenes Enabled by Palladium(I) Catalysis in Air. (n.d.). National Center for Biotechnology Information. [\[Link\]](#)
- Palladium-catalyzed orthogonal enantiospecific cross-coupling of alkyl... (n.d.). ResearchGate. [\[Link\]](#)
- ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes. (2011). ResearchGate. [\[Link\]](#)
- Stepwise Multiple Halogenation Coupling Reaction Strategies-Magical Power of Quantum Mechanics-Chemistry. (n.d.). wuxibiology.com. [\[Link\]](#)
- Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). ACS Publications. [\[Link\]](#)
- Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. (n.d.). ChemRxiv. [\[Link\]](#)
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014). ResearchGate. [\[Link\]](#)
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. (n.d.). National Center for Biotechnology Information. [\[Link\]](#)
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. (2022). National Center for Biotechnology Information. [\[Link\]](#)
- Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of aryl naphthalenes. (2019). ResearchGate. [\[Link\]](#)

- Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions. (2024). The Journal of Organic Chemistry. [[Link](#)]
- Sonogashira coupling. (n.d.). Wikipedia. [[Link](#)]
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). Semantic Scholar. [[Link](#)]
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. [[Link](#)]
- Palladium-catalyzed cross-couplings by C–O bond activation. (n.d.). Catalysis Science & Technology. [[Link](#)]
- Buchwald–Hartwig amination. (n.d.). Wikipedia. [[Link](#)]
- Site-selective cross coupling by fine-tuning the supramolecular interaction (an article review). (2021). InCatT. [[Link](#)]
- Buchwald-Hartwig amination. (2023). Chemistry LibreTexts. [[Link](#)]
- Sonogashira Coupling. (2024). Chemistry LibreTexts. [[Link](#)]
- Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. [[Link](#)]
- Analysis of a Buchwald-Hartwig amination: reaction for pharmaceutical production. (2008). findit.dtu.dk. [[Link](#)]
- Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. (2014). SciSpace. [[Link](#)]
- Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions. (2010). PubMed. [[Link](#)]
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [[Link](#)]

- Amination of Aromatic Halides and Exploration of the Reactivity Sequence of Aromatic Halides. (2018). ACS Publications. [\[Link\]](#)
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). [pubs.acs.org](#). [\[Link\]](#)
- Best Synthetic Methods: Functionalization of Aromatic and Heteroaromatic Rings. (2005). [organic-chemistry.org](#). [\[Link\]](#)
- Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [\[Link\]](#)
- Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. (n.d.). b P International. [\[Link\]](#)
- Practical and selective functionalizations of aromatics and heteroarenes via radical processes. (n.d.). eScholarship. [\[Link\]](#)

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Sources

- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. [researchgate.net](https://www.researchgate.net/) [[researchgate.net](https://www.researchgate.net/)]
- 3. Stepwise Multiple Halogenation Coupling Reaction Strategies-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 4. [jmcct.com](https://www.jmcct.com/) [[jmcct.com](https://www.jmcct.com/)]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [uwindsor.ca](https://www.uwindsor.ca/) [[uwindsor.ca](https://www.uwindsor.ca/)]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]

- [8. web.uvic.ca \[web.uvic.ca\]](http://web.uvic.ca)
- [9. Sonogashira coupling - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [10. pdfs.semanticscholar.org \[pdfs.semanticscholar.org\]](https://pdfs.semanticscholar.org)
- [11. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [12. scispace.com \[scispace.com\]](https://scispace.com)
- [13. Ligand-controlled regioselectivity in palladium-catalyzed cross coupling reactions - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [14. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [15. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [16. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [17. Rapid Room-Temperature, Chemoselective Csp²-Csp² Coupling of Poly\(pseudo\)halogenated Arenes Enabled by Palladium\(I\) Catalysis in Air - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- [18. research.polyu.edu.hk \[research.polyu.edu.hk\]](https://research.polyu.edu.hk)
- [19. pubs.acs.org \[pubs.acs.org\]](https://pubs.acs.org)
- [20. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [21. Buchwald–Hartwig amination - Wikipedia \[en.wikipedia.org\]](https://en.wikipedia.org)
- [22. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [23. chemrxiv.org \[chemrxiv.org\]](https://chemrxiv.org)
- [24. researchgate.net \[researchgate.net\]](https://researchgate.net)
- [25. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers \(RSC Publishing\) DOI:10.1039/D4QO02335H \[pubs.rsc.org\]](https://pubs.rsc.org)
- [26. books.lucp.net \[books.lucp.net\]](https://books.lucp.net)
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